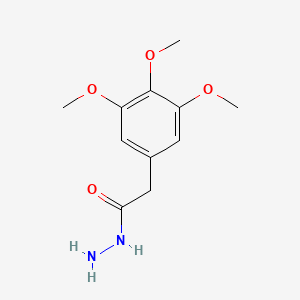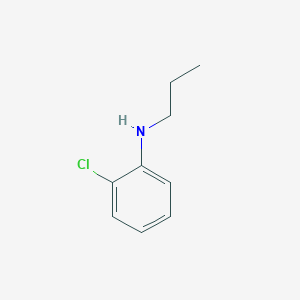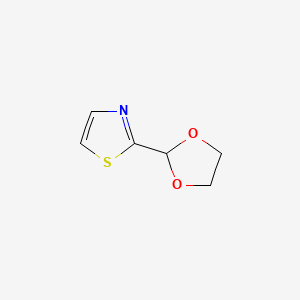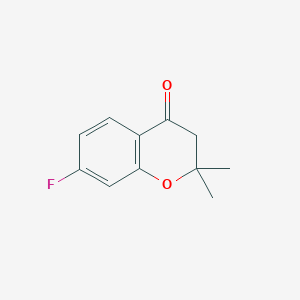
2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also important.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Crystal Structure and Interaction Studies
Crystal Structures and Hirshfeld Surface Analyses
4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one has been studied for its crystal structure, revealing how molecules in this compound interact and bind with each other through N—H⋯O hydrogen bonds, forming specific ring motifs. This understanding is crucial for comprehending the material's structural stability and potential applications in material science or pharmaceuticals (Dadou et al., 2019).
Synthetic Pathways and Derivative Studies
Synthesis of Pyridazinone Derivatives
The compound has been a cornerstone for synthesizing various derivatives, particularly for antihypertensive applications. These derivatives are synthesized through a series of reactions, starting from the core compound and introducing various substituents to alter its properties and bioactivity. This research reflects the compound's versatility and its potential as a scaffold for developing new therapeutic agents (Siddiqui et al., 2010; Mishra et al., 2010; Siddiqui et al., 2011; Mishra et al., 2011).
Pyridazinone Derivatives as Inodilators
Studies have also explored the synthesis of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators, highlighting their potential in cardiovascular pharmacology. These studies not only offer insights into the compound's therapeutic applications but also present a detailed methodology for the synthesis of these derivatives, broadening the scope of research and development in medicinal chemistry (Kumar et al., 2008).
Synthesis and Antioxidant Properties
Furthermore, derivatives of the compound have been synthesized and analyzed for their antioxidant properties. This research provides a comprehensive view of the compound's potential in combating oxidative stress and its implications in various diseases or as a preservative in different industries (Akbas et al., 2018).
Application in Drug Synthesis
Synthesis of Mercapto-Pyridazinones
The compound has been used in the synthesis of novel 4-mercapto-6-phenylpyridazin-3(2H)-ones, reflecting its importance in pharmaceuticals and agrochemicals. This research not only emphasizes the compound's utility in synthesizing biologically active molecules but also provides insights into the synthetic pathways that can be leveraged for creating various derivatives (Tsolomiti et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information.
将来の方向性
This involves predicting or suggesting future research directions, such as potential applications of the compound, or modifications that could be made to improve its properties.
特性
IUPAC Name |
2-benzyl-6-phenyl-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17-12-11-16(15-9-5-2-6-10-15)18-19(17)13-14-7-3-1-4-8-14/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPXAOYMXIGGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40523844 | |
| Record name | 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
87769-64-0 | |
| Record name | 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


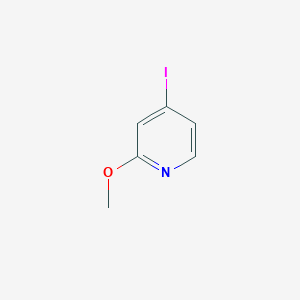
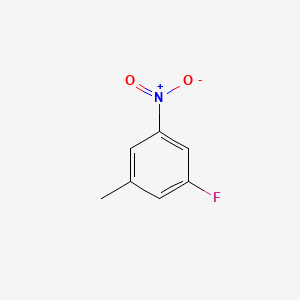

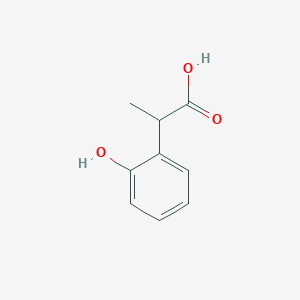

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)


